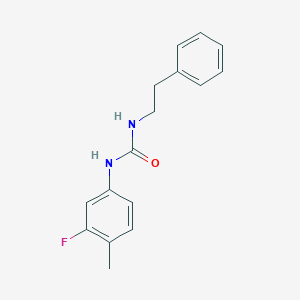
N-(3-FLUORO-4-METHYLPHENYL)-N'-PHENETHYLUREA
概要
説明
N-(3-fluoro-4-methylphenyl)-N’-(2-phenylethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This compound features a fluorinated aromatic ring and a phenylethyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-N’-(2-phenylethyl)urea typically involves the reaction of 3-fluoro-4-methylaniline with phenylethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-(3-fluoro-4-methylphenyl)-N’-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(3-fluoro-4-methylphenyl)-N’-(2-phenylethyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its fluorinated aromatic ring could enhance binding affinity and specificity.
Medicine
In medicinal chemistry, N-(3-fluoro-4-methylphenyl)-N’-(2-phenylethyl)urea might be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism by which N-(3-fluoro-4-methylphenyl)-N’-(2-phenylethyl)urea exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated aromatic ring could enhance its binding affinity through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
- N-(3-fluoro-4-methylphenyl)-N’-(2-phenylethyl)carbamate
- N-(3-fluoro-4-methylphenyl)-N’-(2-phenylethyl)thiourea
- N-(3-fluoro-4-methylphenyl)-N’-(2-phenylethyl)guanidine
Uniqueness
Compared to similar compounds, N-(3-fluoro-4-methylphenyl)-N’-(2-phenylethyl)urea may exhibit unique properties due to the presence of the urea functional group. This group can form multiple hydrogen bonds, potentially enhancing its interactions with biological targets. The fluorinated aromatic ring could also impart distinct electronic and steric effects, influencing its reactivity and binding characteristics.
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12-7-8-14(11-15(12)17)19-16(20)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNSUWKCLYRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(METHYLSULFANYL)PHENYL]-N'-PHENETHYLUREA](/img/structure/B4284170.png)
![1-[3-(Methylsulfanyl)phenyl]-3-(4-phenylbutan-2-yl)urea](/img/structure/B4284171.png)
![1-(2,3-Dimethylcyclohexyl)-3-[3-(methylsulfanyl)phenyl]urea](/img/structure/B4284176.png)
![N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4284178.png)
![N-(3,4-DICHLOROBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4284184.png)
![N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)
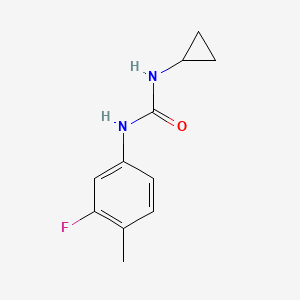
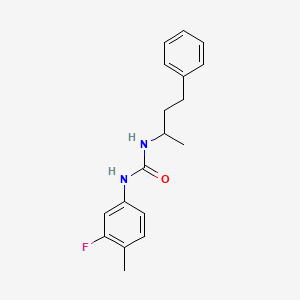
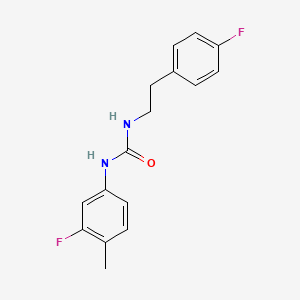
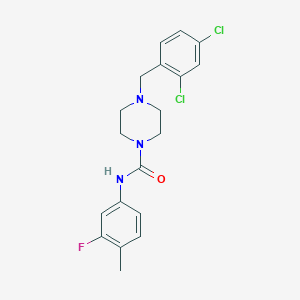
![4-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B4284244.png)
![4-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B4284249.png)
![N-(3-fluoro-4-methylphenyl)-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B4284256.png)
![N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)
